1-(Thiophen-2-yl)pentan-1-amine is an organic compound characterized by a pentan-1-amine chain substituted with a thiophene ring at the second position. Its molecular formula is and it has a molar mass of approximately 169.27 g/mol. The compound features a thiophene moiety, which is a five-membered aromatic ring containing sulfur, making it significant in various chemical and biological applications.
These reactions are fundamental in synthesizing derivatives with varied biological activities and properties.
Research indicates that 1-(Thiophen-2-yl)pentan-1-amine exhibits significant biological activities. Its derivatives have been tested for:
The pharmacological profiles suggest that it may act similarly to stimulant compounds but with reduced potency compared to traditional amphetamines, indicating potential therapeutic uses with lower side effects.
Several synthesis methods for 1-(Thiophen-2-yl)pentan-1-amine have been reported:
The applications of 1-(Thiophen-2-yl)pentan-1-amine span various fields, including:
Interaction studies of 1-(Thiophen-2-yl)pentan-1-amine focus on its metabolic pathways and pharmacodynamics:
Several compounds share structural similarities with 1-(Thiophen-2-yl)pentan-1-amine. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminothiophene | Thiophene derivative | Exhibits strong antibacterial properties |
| N,N-Dimethylthiophene | Dimethylated thiophene | Known for its use in organic synthesis |
| 3-Thienylpropanol | Alcohol derivative | Displays significant neuroprotective effects |
| 4-Methylthiophene | Methylated thiophene | Used in flavoring and fragrance industries |
While these compounds share the thiophene moiety, 1-(Thiophen-2-yl)pentan-1-amine's unique pentanamine structure grants it distinct biological activities and applications not found in others.